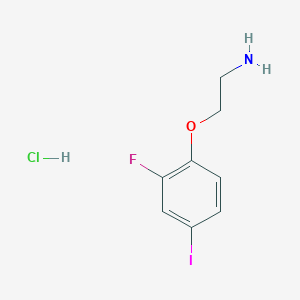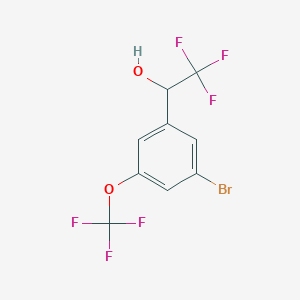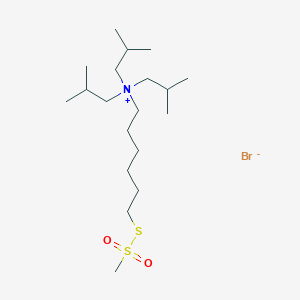
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide typically involves the reaction of hexyl methanethiosulfonate with triisobutylamine in the presence of a brominating agent . The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the thiol groups of cysteine residues in proteins, leading to changes in protein structure and function. This modification can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate chloride
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate iodide
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate fluoride
Uniqueness
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds. The triisobutylammonium group also provides steric hindrance, affecting the compound’s interaction with molecular targets .
Properties
Molecular Formula |
C19H42BrNO2S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
tris(2-methylpropyl)-(6-methylsulfonylsulfanylhexyl)azanium;bromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-17(2)14-20(15-18(3)4,16-19(5)6)12-10-8-9-11-13-23-24(7,21)22;/h17-19H,8-16H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
HIFCNPRBJZTUGO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[N+](CCCCCCSS(=O)(=O)C)(CC(C)C)CC(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
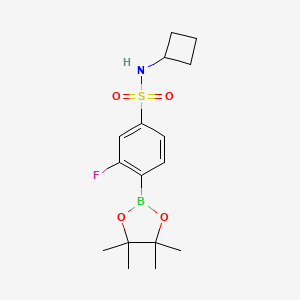
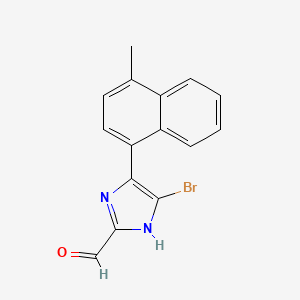
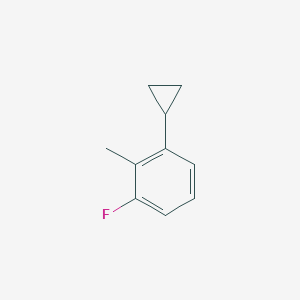
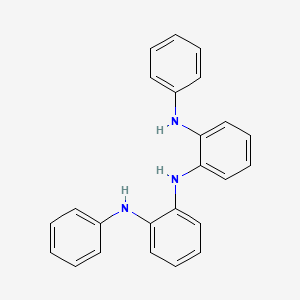
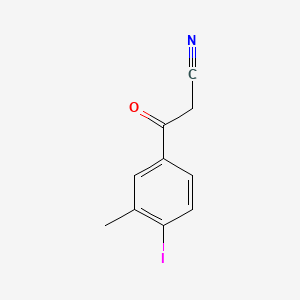
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)
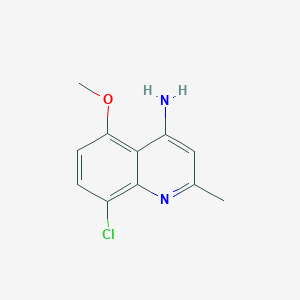

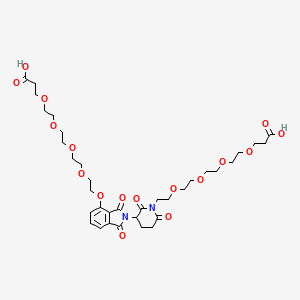
![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
